molecular formula C9H10N2S B12816925 4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole

4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole

Cat. No.: B12816925
M. Wt: 178.26 g/mol
InChI Key: VZSRLOQDKNVCDB-UHFFFAOYSA-N
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Description

4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole is an organic compound that features a unique structure combining a thiophene ring with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylthiophene-2-carbaldehyde and imidazole.

    Condensation Reaction: The aldehyde group of 4-methylthiophene-2-carbaldehyde reacts with the imidazole under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in organic electronic materials due to its conjugated system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    1H-Imidazole: The core structure that is modified to obtain the target compound.

Uniqueness

4-((4-Methylthiophen-2-yl)methyl)-1H-imidazole is unique due to its combined thiophene and imidazole rings, which confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

5-[(4-methylthiophen-2-yl)methyl]-1H-imidazole

InChI

InChI=1S/C9H10N2S/c1-7-2-9(12-5-7)3-8-4-10-6-11-8/h2,4-6H,3H2,1H3,(H,10,11)

InChI Key

VZSRLOQDKNVCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CC2=CN=CN2

Origin of Product

United States

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